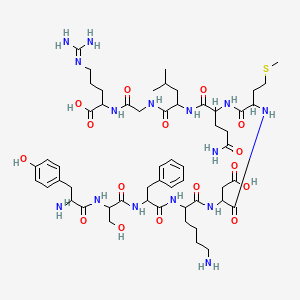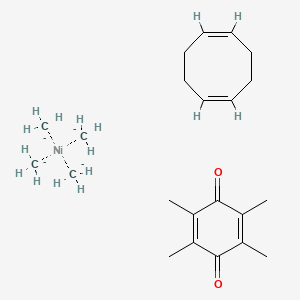![molecular formula C10H13NO6 B13384111 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deazauridine is a structural analog of uridine, a naturally occurring nucleoside. It is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase . This compound has garnered interest due to its potential antitumor and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deazauridine typically involves the modification of uridine. One common method includes the replacement of the nitrogen atom at position 3 of the uridine molecule with a carbon atom . This process can be achieved through various chemical reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of 3-Deazauridine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as crystallization and chromatography, to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Deazauridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the double bonds within the pyrimidine ring.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of 3-Deazauridine, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3-Deazauridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It is studied for its effects on cellular processes, including RNA synthesis and cell proliferation.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
3-Deazauridine exerts its effects by inhibiting cytidine triphosphate synthetase, leading to a reduction in cellular cytidine triphosphate levels . This inhibition disrupts RNA synthesis, which is crucial for the replication of RNA viruses and the proliferation of cancer cells . The compound’s molecular targets include enzymes involved in nucleotide biosynthesis and RNA polymerases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azacytidine: Another nucleoside analog with antitumor activity.
Cytosine Arabinoside: Used in the treatment of certain cancers.
Thymidine: A nucleoside involved in DNA synthesis.
Uniqueness
3-Deazauridine is unique due to its specific inhibition of cytidine triphosphate synthetase and its ability to enhance the cytotoxicity of other antitumor agents . Its structural modification at position 3 distinguishes it from other nucleoside analogs and contributes to its distinct biological activities .
Eigenschaften
Molekularformel |
C10H13NO6 |
|---|---|
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2 |
InChI-Schlüssel |
CBOKZNLSFMZJJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O |
Löslichkeit |
H2O 18 (mg/mL) DMSO > 150 (mg/mL) EtOH < 1 (mg/mL) DMF > 150 (mg/mL) EtOAc 0.2 (mg/mL) CHC13 0.2 (mg/mL) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)
![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)
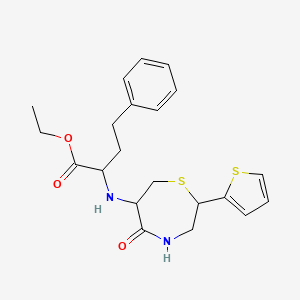
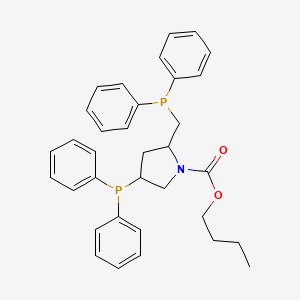
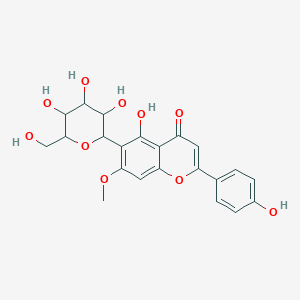

![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)
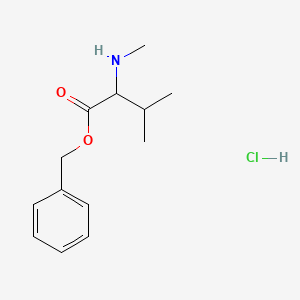
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
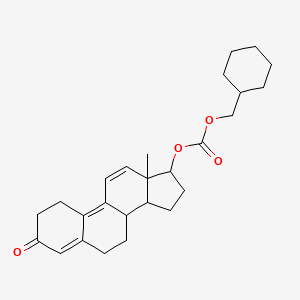
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)
